molecular formula C6H11BrO2 B2436427 1-Bromo-3-methoxy-3-methylbutan-2-one CAS No. 76336-55-5

1-Bromo-3-methoxy-3-methylbutan-2-one

Cat. No.: B2436427
CAS No.: 76336-55-5
M. Wt: 195.056
InChI Key: RLEAJEINZQWXQO-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-3-methylbutan-2-one is an organic compound with the molecular formula C6H11BrO2. It is a clear, colorless liquid with a distinct odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-3-methylbutan-2-one can be synthesized through the bromination of 3-methoxy-3-methylbutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as methanol. The reaction is carried out at low temperatures (0-5°C) to control the formation of isomers .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-methoxy-3-methylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-3-methylbutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the methoxy group, which stabilize the transition state during reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-methoxy-3-methylbutan-2-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

1-bromo-3-methoxy-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEAJEINZQWXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76336-55-5
Record name 1-bromo-3-methoxy-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bromine (26.42 g, 0.165 mole) was slowly added to a stirred solution of 19.2 g (0.165 mole) of 3-methoxy-3-methyl-2-butanone in 400 ml. diethyl ether at 15° C. After the addition was complete, the solvent was evaporated, and the residual orange oil distilled to give 22 g (68% yield) of 1-bromo-3-methoxy-3-methyl-2-butanone, b.p. 57°-59° C./1.7 mm. Hg.
Quantity
26.42 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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